2-Methyl-5-nitrothiazole
Overview
Description
2-Methyl-5-nitrothiazole is a heterocyclic compound . It is a major alkaline metabolite of tenoxicam (TX) and meloxicam (MX) . It appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitrothiazole involves a traditional diazo-coupling method in an acidic medium . It can also be synthesized by the oxidation of the 5-amino derivative by dinitrogen peroxide .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitrothiazole is characterized by the presence of a nitro group in the moiety . The presence of this nitro group contributes to a unique absorption in the longer wavelength .Scientific Research Applications
Veterinary Applications in Poultry
- 2-Methyl-5-nitrothiazole and its derivatives have been studied for their effects on poultry, particularly turkeys. Price and Bottorff (1954) investigated the impact of 2-acetamido-5-nitrothiazole and 2-amino-5-nitrothiazole on egg production, fertility, hatchability, and weight gains in turkeys, finding that these compounds, when administered at certain concentrations, did not adversely affect reproductive performance or weight gains in normal turkeys not exposed to enterohepatitis (Price & Bottorff, 1954).
Antimicrobial and Antiparasitic Effects
- The antimicrobial and antiparasitic effects of 5-nitrothiazoles have been extensively studied. Müller et al. (2006) found that thiazolides, a class of drugs including nitrothiazoles like nitazoxanide, show a broad spectrum of activities against various parasites and bacteria (Müller et al., 2006). Similarly, Dymicky, Huhtanen, and Wasserman (1977) reported that various 5-nitrothiazoles with different substituents inhibited Clostridium botulinum, a significant bacterial pathogen (Dymicky, Huhtanen, & Wasserman, 1977).
Potential in Cancer Research
- 2-Methyl-5-nitrothiazole derivatives have been evaluated for potential applications in cancer research. For instance, Rockwell, Mroczkowski, and Rupp (1982) evaluated 2-amino-5-nitrothiazole as a hypoxic cell radiosensitizer, finding it effective but noting the need for improved pharmacokinetics for efficacy in vivo (Rockwell, Mroczkowski, & Rupp, 1982).
Environmental and Ecotoxicological Research
- The environmental impact and ecotoxicology of 2-Methyl-5-nitrothiazole derivatives have also been explored. Vignoles, Dreyfuss, and Rondelaud (1996) studied the toxic effect of 2-benzamido-5-nitrothiazole (BNT) and its derivatives on Euglena gracilis, a type of algae, providing insights into their environmental effects (Vignoles, Dreyfuss, & Rondelaud, 1996).
Safety And Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives, such as 2-Methyl-5-nitrothiazole, as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
2-methyl-5-nitro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-5-2-4(9-3)6(7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFARGVNPMLZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167371 | |
Record name | Thiazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrothiazole | |
CAS RN |
16243-71-3 | |
Record name | Thiazole, 2-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016243713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.